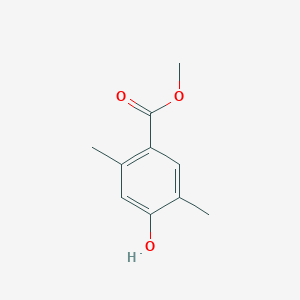

Methyl 4-hydroxy-2,5-dimethylbenzoate

Übersicht

Beschreibung

“Methyl 4-hydroxy-2,5-dimethylbenzoate” is a chemical compound with the molecular formula C10H12O3 . It is used as an intermediate in agrochemicals and dyestuffs .

Molecular Structure Analysis

The molecular structure of “Methyl 4-hydroxy-2,5-dimethylbenzoate” consists of a benzoate core with methyl and hydroxy substituents. The molecular weight is approximately 180.201 Da .Chemical Reactions Analysis

While specific chemical reactions involving “Methyl 4-hydroxy-2,5-dimethylbenzoate” are not available, benzylic compounds like this one often undergo reactions at the benzylic position, including free radical bromination and nucleophilic substitution .Physical And Chemical Properties Analysis

“Methyl 4-hydroxy-2,5-dimethylbenzoate” has a molecular weight of 180.20000 and a boiling point of 291.3±35.0°C at 760 mmHg . More detailed physical and chemical properties such as density, melting point, and flash point are not available in the current resources .Wissenschaftliche Forschungsanwendungen

Medicine

In the medical field, Methyl 4-hydroxy-2,5-dimethylbenzoate is explored for its potential therapeutic properties. It may serve as a precursor in the synthesis of complex molecules that could be used in drug development, particularly for conditions that require modulation of organic compounds within the body .

Agriculture

This compound could be utilized in agricultural research, particularly in the development of new pesticides or herbicides. Its chemical structure allows for potential modifications that can lead to the creation of compounds with specific action against pests or weeds, contributing to increased crop yields .

Material Science

In material science, Methyl 4-hydroxy-2,5-dimethylbenzoate may be used in the synthesis of novel polymers or coatings. Its properties could be harnessed to improve the durability or functionality of materials, such as creating surfaces with specific resistance to chemicals or temperature .

Environmental Science

Researchers might investigate the use of Methyl 4-hydroxy-2,5-dimethylbenzoate in environmental applications, such as the development of sensors for pollutants or the synthesis of compounds that can aid in environmental remediation processes .

Food Industry

While not directly used in food, this compound could be involved in the synthesis of food additives or preservatives. Its derivatives might enhance the shelf-life of food products or contribute to maintaining their quality during storage .

Cosmetics

In the cosmetics industry, derivatives of Methyl 4-hydroxy-2,5-dimethylbenzoate may be used in the formulation of skincare products. Its properties could be beneficial in creating compounds that improve skin health or protect against environmental damage .

Chemical Synthesis

This compound is a valuable building block in chemical synthesis. It can be used to create a variety of chemical compounds through reactions such as esterification, alkylation, and more. These reactions are fundamental in the production of pharmaceuticals, dyes, and other industrial chemicals .

Analytical Chemistry

Methyl 4-hydroxy-2,5-dimethylbenzoate can play a role in analytical chemistry as a standard or reagent. It may be used in chromatography, spectroscopy, or other analytical techniques to help identify or quantify substances within a sample .

Safety and Hazards

Wirkmechanismus

Target of Action

It’s important to note that the identification of a compound’s primary targets is a complex process that involves extensive research and experimentation .

Mode of Action

The compound’s interaction with its targets and any resulting changes would require further investigation .

Biochemical Pathways

Understanding the affected pathways and their downstream effects would require detailed biochemical studies .

Pharmacokinetics

These properties are crucial in determining the compound’s bioavailability, which is the proportion of the drug that enters the circulation when introduced into the body .

Result of Action

These effects can be diverse, depending on the compound’s targets and mode of action .

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other compounds can affect how Methyl 4-hydroxy-2,5-dimethylbenzoate interacts with its targets .

Eigenschaften

IUPAC Name |

methyl 4-hydroxy-2,5-dimethylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-6-5-9(11)7(2)4-8(6)10(12)13-3/h4-5,11H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZEFUBJGXCSOBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1O)C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90626955 | |

| Record name | Methyl 4-hydroxy-2,5-dimethylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90626955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-hydroxy-2,5-dimethylbenzoate | |

CAS RN |

27023-05-8 | |

| Record name | Methyl 4-hydroxy-2,5-dimethylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90626955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]hydrazine](/img/structure/B108026.png)

![[(2R,3R,4S,5R,6S)-3,4-Diacetyloxy-6-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-5-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxyoxan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B108034.png)